N-(5-bromo-2-hydroxyphenyl)-5-propyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxyphenyl)-5-propyl-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Chemical Transformations
N-(5-bromo-2-hydroxyphenyl)-5-propyl-3-isoxazolecarboxamide and its analogs have been utilized in various chemical synthesis studies. For example, a study demonstrated the reactions of brominated benzolactones and lactams with 4-methoxythiobenzamide and thiourea, revealing diverse products and reaction mechanisms, including the formation of α-thioiminium or isothiouronium salts (Kammel et al., 2015).
Biological Activities
Various analogs of N-(5-bromo-2-hydroxyphenyl)-5-propyl-3-isoxazolecarboxamide have been investigated for their biological activities. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities (Zhu et al., 2014).
Anticonvulsant Properties
A study focused on N-aryl isoxazolecarboxamide and N-isoxazolylbenzamide compounds, examining their anticonvulsant action. This research highlighted the importance of specific substitutions on the phenyl ring for the activity, providing insights into structural influences on anticonvulsant behavior (Lepage et al., 1992).
Antidopaminergic Properties
Research has been conducted on compounds like (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, exploring their antidopaminergic properties and potential as antipsychotic agents. Such studies offer valuable insights into the role of specific molecular structures in therapeutic applications (Högberg et al., 1990).
In Vitro Anticancer Activity
The compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, an analog of N-(5-bromo-2-hydroxyphenyl)-5-propyl-3-isoxazolecarboxamide, has shown potential for different biomedical applications, particularly for the regulation of inflammatory diseases, as suggested by docking studies (Ryzhkova et al., 2020).
properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-5-propyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-3-9-7-11(16-19-9)13(18)15-10-6-8(14)4-5-12(10)17/h4-7,17H,2-3H2,1H3,(H,15,18) |
InChI Key |
GCFSBSTUVNHVDX-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.